molecular formula C6H10N4O B11728610 4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine

Cat. No.: B11728610
M. Wt: 154.17 g/mol
InChI Key: MXZGJMZVGJMDBZ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine is a compound that features a triazole ring attached to an oxolane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) and involves the cycloaddition of an azide with an alkyne to form the triazole ring . The reaction conditions generally include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-Triazol-1-yl)oxolan-3-amine is unique due to its specific combination of a triazole ring and an oxolane ring with an amine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-(triazol-1-yl)oxolan-3-amine

InChI

InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2

InChI Key

MXZGJMZVGJMDBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)N2C=CN=N2)N

Origin of Product

United States

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